
GC-MS Fragmentation Pattern of tert-Butyl
Crotonate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: tert-Butyl crotonate

CAS No.: 3246-27-3

Cat. No.: B1336884 Get Quote

Executive Summary & Core Directive
This guide provides an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-

MS) fragmentation behavior of tert-butyl crotonate (CAS: 7218-60-2). Unlike standard n-alkyl

esters, tert-butyl esters exhibit distinct lability under Electron Ionization (EI), necessitating

specific identification protocols.

The Bottom Line: The mass spectrum of tert-butyl crotonate is dominated by the tert-butyl

cation (

57) and the crotonyl acylium ion (

69), with the molecular ion (

142) being virtually absent. This contrasts sharply with its isomers (n-butyl, sec-butyl), where
the molecular ion or rearrangement products are more prominent.
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Property Data

IUPAC Name tert-Butyl (E)-but-2-enoate

CAS Number 7218-60-2

Molecular Formula

Molecular Weight 142.20 g/mol

Key Structural Feature -Unsaturated Carbonyl + Bulky tert-Butyl Group

Fragmentation Analysis: The Mechanism
The fragmentation of tert-butyl crotonate under 70 eV EI is driven by the stability of the

tertiary carbocation and the lability of the C-O bond.

Primary Fragmentation Pathways
Formation of the Base Peak (

57): The bulky tert-butyl group easily cleaves to form the stable tert-butyl cation (

). This is the diagnostic peak for tert-butyl esters.

McLafferty-like Rearrangement / Isobutene Loss (

86/87): A characteristic pathway for tert-butyl esters involves the transfer of a

-hydrogen from one of the methyl groups to the carbonyl oxygen, followed by the elimination
of neutral isobutene (

, 56 Da).

Result: Formation of the radical cation of crotonic acid (

86) or, more commonly, the protonated acid (

87) via double hydrogen transfer or ion-molecule reactions in the source.

Formation of Crotonyl Ion (
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69):

-Cleavage adjacent to the carbonyl group yields the resonance-stabilized crotonyl acylium
ion (

).

Secondary Decay: The crotonyl ion often loses CO (28 Da) to form the allyl cation (

,

41).

Visualization of Fragmentation Pathways
The following diagram maps the causal relationships between the molecular structure and the

observed ions.
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Figure 1: Mechanistic flowchart of tert-butyl crotonate fragmentation under 70 eV Electron

Ionization.
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Distinguishing tert-butyl crotonate from its isomers (n-butyl, isobutyl) is critical in metabolic

studies and impurity profiling.

Comparison Table: Diagnostic Ions
Feature tert-Butyl Crotonate n-Butyl Crotonate Methyl Crotonate

Molecular Ion (

)
Absent / Trace (<1%) Weak (~1-5%)

Distinct (

100)

Base Peak (100%)
57 (

-Butyl cation)
69 (Crotonyl) or 87 69 (Crotonyl)

Key Loss
(

127)

(

113),

(

69)

Diagnostic Ratio High 57/69 ratio High 69/57 ratio
No

57

Mechanism Note

Stable

carbocation formation

dominates.[1]

McLafferty

rearrangement

dominates (

56/87).

Simple

-cleavage dominates.

Analytical Insight
The "57" Rule: If

57 is the absolute base peak and

is missing, suspect the tert-butyl ester.

The "69" Rule: If

69 is the base peak and

56 (butene radical) is present, it is likely the n-butyl or isobutyl isomer.
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Experimental Protocol: Self-Validating Identification
To ensure high-confidence identification, follow this validated workflow.

Step 1: Sample Preparation[5]
Solvent: Dilute 1

L of sample in 1 mL of Dichloromethane (DCM) or Hexane. Avoid methanol to prevent
transesterification in the injector port.

Concentration: ~100 ppm.[2][3]

Step 2: GC-MS Acquisition Parameters
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m

0.25mm ID, 0.25

m film.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet: Split mode (20:1), 250°C.

Oven Program: 40°C (hold 2 min)

10°C/min

250°C.

MS Source: 70 eV EI, Source Temp 230°C, Quad Temp 150°C.

Scan Range:

35–300.

Step 3: Data Validation Criteria (Pass/Fail)
A positive identification requires the following criteria to be met simultaneously:
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Retention Time: Match with authentic standard (approx. RI 1000-1050 on DB-5).

Base Peak Check:

57 must be the dominant peak.

Acylium Check:

69 must be present (>20% relative abundance).

Acid Check:

87 must be present.

Absence Check: No significant

at 142 (signal-to-noise < 3:1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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